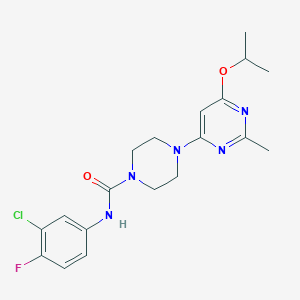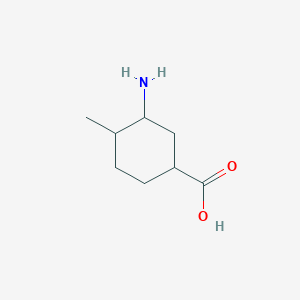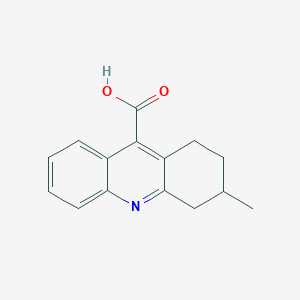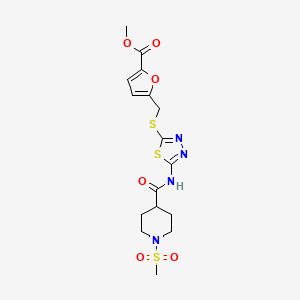![molecular formula C16H20ClN3O3 B2684034 N'-(5-chloro-2-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide CAS No. 941945-86-4](/img/structure/B2684034.png)
N'-(5-chloro-2-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(5-chloro-2-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide, also known as CP-945,598, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to modulate the endocannabinoid system (ECS) in the body. The ECS plays a crucial role in regulating various physiological functions, including pain sensation, inflammation, and appetite.
科学的研究の応用
Synthesis and Anticancer Activity
Research has led to the synthesis of new dicopper(II) complexes bridged by asymmetric N,N'-bis(substituted)oxamide ligands, showing in vitro anticancer activity. The study demonstrated that these complexes exhibit DNA-binding affinities and are active against selected tumor cell lines, suggesting potential applications in cancer treatment (Zheng et al., 2015).
Antidepressant and Nootropic Agents
Another study focused on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents. Compounds exhibited significant activity, indicating the potential for development into treatments for depression and cognitive disorders (Thomas et al., 2016).
Antioxidant Activity
A series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their antioxidant activity. Several compounds were identified as potent antioxidants, with activities comparable or superior to known antioxidants like ascorbic acid, showcasing potential for therapeutic antioxidant applications (Tumosienė et al., 2019).
Bimetallic Complexes and DNA Reactivity
Research on bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)-oxamide demonstrated the synthesis and characterization of such complexes, investigating their cytotoxic activities and reactivities towards DNA and proteins. This suggests potential for the development of new therapeutic agents targeting DNA or proteins (Li et al., 2012).
特性
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3/c1-11-5-6-12(17)10-13(11)19-16(23)15(22)18-7-3-9-20-8-2-4-14(20)21/h5-6,10H,2-4,7-9H2,1H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRAHAGZJAGTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCCN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2683953.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2683956.png)
![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(methylsulfonyl)acrylonitrile](/img/structure/B2683957.png)

![(7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride](/img/structure/B2683959.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2683962.png)
![2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2683966.png)


![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2683970.png)

![4-({4-[(3-Oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2683973.png)
